N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}furan-2-carboxamide
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Description
“N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}furan-2-carboxamide” is a chemical compound with the molecular formula C12H10ClNO2 . It is also known by other names such as “Furan-2-carboxamide, N-(4-chlorobenzyl)-” and "N-(4-Chlorobenzyl)-2-furamide" . The compound has a molecular weight of 235.66 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” includes a furan ring, a carboxamide group, and a 4-chlorophenyl group . The InChI string for the compound is "InChI=1S/C12H10ClNO2/c13-10-5-3-9(4-6-10)8-14-12(15)11-2-1-7-16-11/h1-7H,8H2,(H,14,15)" .Physical and Chemical Properties Analysis
The compound has a number of computed properties, including a XLogP3 of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . The compound is also characterized by an exact mass and monoisotopic mass of 235.0400063 g/mol . Other physical properties such as density, melting point, boiling point, and flash point are not available in the retrieved sources.Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives, which share some structural similarities, have been shown to inhibit certain enzymes or modulate receptor activity, leading to their diverse biological effects .
Biochemical Pathways
Similar compounds such as indole derivatives have been found to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Similar compounds have been found to possess favorable pharmacokinetic properties, contributing to their bioavailability .
Result of Action
Similar compounds such as indole derivatives have been found to exert a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the activity and stability of similar compounds .
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-12-3-5-13(6-4-12)19-10-11(8-15(19)20)9-18-16(21)14-2-1-7-22-14/h1-7,11H,8-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVILDBKXLSCJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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